molecular formula C22H26O7 B8261592 Arzanol

Arzanol

Cat. No.: B8261592
M. Wt: 402.4 g/mol
InChI Key: ZOIAPLVBZQQHCG-UHFFFAOYSA-N
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Description

Arzanol is a naturally occurring prenylated acylphloroglucinol, isolated from the Mediterranean plant Helichrysum italicum (Roth) Don ssp. microphyllum, which belongs to the family Asteraceae . This compound has garnered significant attention due to its diverse pharmacological activities, including anti-inflammatory, anti-HIV, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Arzanol involves the condensation of two molecules of 2-methyl-3-buten-2-ol with one molecule of 2,4-dihydroxybenzaldehyde. The steps are as follows:

    Formation of Carbocation Intermediate: 2-methyl-3-buten-2-ol is reacted with an acid catalyst to form the corresponding carbocation intermediate.

    Dimer Formation: The carbocation intermediate is then attacked by another molecule of 2-methyl-3-buten-2-ol to form a dimer.

    Condensation Reaction: The dimer is then reacted with 2,4-dihydroxybenzaldehyde in the presence of a base catalyst to form this compound.

    Purification: The crude product is purified by column chromatography to obtain pure this compound.

Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale synthesis.

Comparison with Similar Compounds

Arzanol is unique due to its dual role as an antioxidant and anti-inflammatory agent. Similar compounds include:

This compound stands out due to its ability to modulate multiple pathways, making it a versatile compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-[[3-acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-6-ethyl-4-hydroxy-5-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O7/c1-6-16-11(4)18(24)15(22(28)29-16)9-14-19(25)13(8-7-10(2)3)20(26)17(12(5)23)21(14)27/h7,24-27H,6,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIAPLVBZQQHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C(=O)O1)CC2=C(C(=C(C(=C2O)CC=C(C)C)O)C(=O)C)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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